

An In-depth Technical Guide to 1-Tetradecanol-d2: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Tetradecanol-d2

Cat. No.: B15568468

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of **1-Tetradecanol-d2**, a deuterated form of myristyl alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopically labeled compounds are utilized.

Introduction

1-Tetradecanol-d2 is a stable isotope-labeled version of 1-Tetradecanol, a C14 straight-chain fatty alcohol. In this specific isotopologue, two deuterium atoms replace the two hydrogen atoms on the first carbon (C1). This labeling provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The presence of deuterium atoms imparts a higher mass without significantly altering the chemical reactivity, allowing for the sensitive and specific tracing of the molecule.

Chemical Properties

The chemical and physical properties of **1-Tetradecanol-d2** are very similar to those of its non-deuterated counterpart, 1-Tetradecanol. The primary difference lies in its molecular weight due to the presence of two deuterium atoms. Other physical properties such as melting point, boiling point, and solubility are not expected to differ significantly.

Table 1: Chemical and Physical Properties of 1-Tetradecanol and **1-Tetradecanol-d2**

Property	1-Tetradecanol	1-Tetradecanol-d2 (estimated)
Molecular Formula	C ₁₄ H ₃₀ O	C ₁₄ H ₂₈ D ₂ O
Molecular Weight	214.39 g/mol	216.40 g/mol
CAS Number	112-72-1	Not available
Appearance	White waxy solid	White waxy solid
Melting Point	38-40 °C	~38-40 °C
Boiling Point	289 °C (at 760 mmHg)	~289 °C (at 760 mmHg)
Density	~0.82 g/cm ³ (at 20 °C)	Slightly higher than 0.82 g/cm ³
Solubility	Insoluble in water; soluble in ethanol, ether, chloroform	Insoluble in water; soluble in ethanol, ether, chloroform

Synthesis of 1-Tetradecanol-d2

The synthesis of **1-Tetradecanol-d2** is not widely documented in publicly available literature. However, a plausible and effective method involves the reduction of a deuterated precursor, such as myristic acid-d2 or its corresponding ester, using a suitable deuterated reducing agent. The most common approach for the synthesis of primary alcohols from carboxylic acids or esters is reduction with a hydride-donating reagent. To introduce deuterium at the C1 position, a deuteride source is required. Lithium aluminum deuteride (LiAlD₄) is a powerful and commonly used deuterating agent for this purpose.

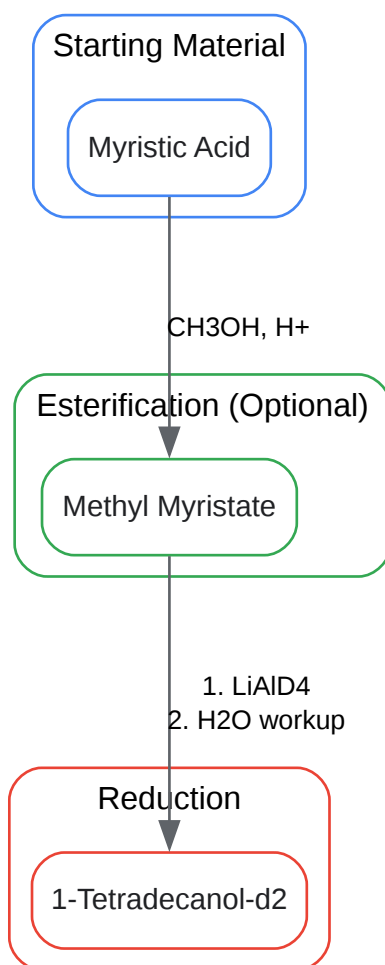
Proposed Synthesis Pathway

A logical synthetic route to **1-Tetradecanol-d2** involves a two-step process starting from myristic acid:

- **Deuteration of Myristic Acid:** The carboxylic acid proton of myristic acid can be exchanged with deuterium by treatment with D₂O under acidic or basic conditions. To achieve deuteration at the alpha-position, more specific methods would be required, which are often

complex. A more straightforward approach is to start with a commercially available deuterated myristic acid, if possible.

- **Reduction of Deuterated Myristic Acid:** The deuterated myristic acid (or its methyl ester for better handling) is then reduced using a strong deuteride-donating reagent like Lithium Aluminum Deuteride (LiAlD_4). This reaction will replace the carbonyl group with a CD_2OH group, yielding the desired **1-Tetradecanol-d2**.



[Click to download full resolution via product page](#)

A proposed workflow for the synthesis of **1-Tetradecanol-d2**.

Experimental Protocols

While a specific, validated protocol for the synthesis of **1-Tetradecanol-d2** is not readily available in the literature, the following is a generalized experimental procedure based on standard organic chemistry techniques for the reduction of esters to alcohols using LiAlD_4 . This protocol should be adapted and optimized by qualified personnel under appropriate laboratory safety conditions.

Materials and Equipment

- Methyl myristate (or myristoyl chloride)
- Lithium aluminum deuteride (LiAlD_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath
- Magnetic stirrer and hotplate
- Round-bottom flasks and reflux condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Standard laboratory glassware and personal protective equipment (PPE)

Synthesis Procedure

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.
- **Preparation of LiAlD_4 solution:** In the reaction flask, a suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether (or THF) is prepared and cooled to -78°C using a dry ice/acetone bath.

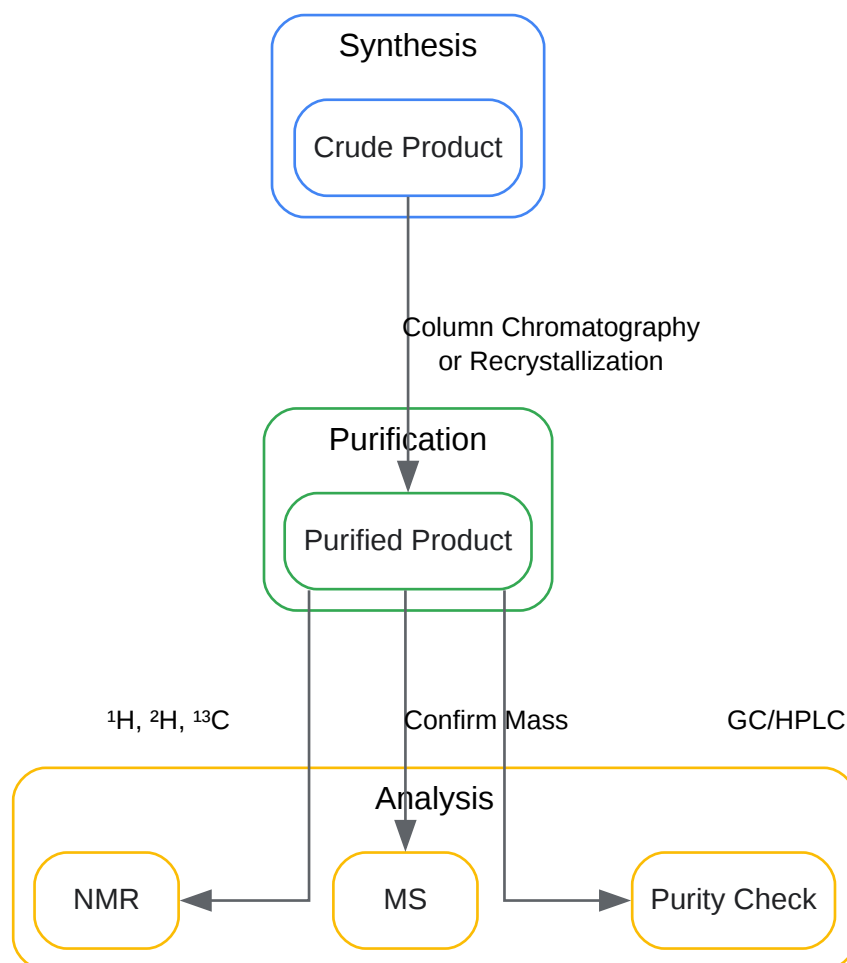
- **Addition of Ester:** A solution of methyl myristate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlD_4 suspension via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlD_4 and the formation of a granular precipitate of aluminum salts.
- **Workup:** The resulting mixture is filtered, and the solid precipitate is washed thoroughly with diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude **1-Tetradecanol-d2** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Characterization

The successful synthesis and purity of **1-Tetradecanol-d2** would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum is expected to be very similar to that of 1-Tetradecanol, with the key difference being the absence of the triplet corresponding to the $-\text{CH}_2\text{OH}$ protons at around 3.6 ppm.
 - ^2H NMR (Deuterium NMR): A signal corresponding to the deuterium atoms at the C1 position would confirm the successful incorporation of deuterium.

- ^{13}C NMR: The carbon spectrum will show the characteristic signals for the long alkyl chain. The signal for the C1 carbon will be a triplet due to coupling with deuterium.
- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M^+) or a fragment corresponding to $[\text{M}-\text{H}_2\text{O}]^+$ that is two mass units higher than that of the non-deuterated 1-Tetradecanol, confirming the incorporation of two deuterium atoms.



[Click to download full resolution via product page](#)

A logical workflow for the characterization of synthesized **1-Tetradecanol-d2**.

Conclusion

1-Tetradecanol-d2 is a valuable isotopically labeled compound for a range of scientific applications. While its chemical and physical properties are nearly identical to its non-

deuterated analog, its synthesis requires specific deuterating reagents. The proposed synthesis via reduction of a deuterated myristic acid derivative with lithium aluminum deuteride offers a feasible route to this compound. Proper characterization by NMR and mass spectrometry is essential to confirm the successful incorporation of deuterium and the purity of the final product. This guide provides a foundational understanding for researchers and professionals working with or planning to synthesize **1-Tetradecanol-d2**.

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Tetradecanol-d2: Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15568468#1-tetradecanol-d2-chemical-properties-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com